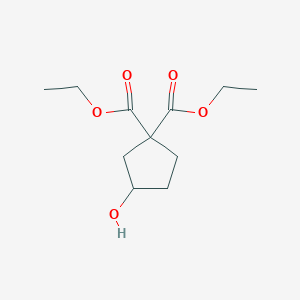

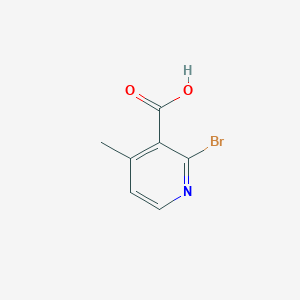

Ácido 2-bromo-4-metilnicotínico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-methyl-nicotinic acid (2-Br-4-MNA) is an organic compound that belongs to the class of compounds known as nicotinic acids. It is a white crystalline solid with a molecular weight of 204.11 g/mol and a melting point of 118-119 °C. 2-Br-4-MNA is an important intermediate in the synthesis of various biologically active compounds, and it has been used in various scientific research applications.

Aplicaciones Científicas De Investigación

Eficacia antiinflamatoria y analgésica

Se sintetizaron varios derivados de 2-sustituidos arilo derivados del ácido nicotínico, incluidos los sustituyentes de 2-bromo arilo. Estos han demostrado su eficacia antiinflamatoria y analgésica, lo que ha arrojado excelentes resultados, permitiendo su uso dentro de esta clase de medicamentos .

Tratamiento de niveles altos de lípidos en sangre

El ácido nicotínico, también conocido como niacina o vitamina B3, se ha utilizado durante muchos años como coadyuvante para reducir los niveles altos de grasas en la sangre .

Tratamiento de enfermedades cardiovasculares

El ácido nicotínico ha mostrado una mayor capacidad para aumentar la concentración de lipoproteínas de alta densidad y reducir el riesgo de ataques cardíacos, enfermedades ateroscleróticas y enfermedades de presión arterial alta asociadas con la enfermedad renal .

Tratamiento de la enfermedad de Alzheimer

Algunos derivados del ácido nicotínico han demostrado ser efectivos contra la enfermedad de Alzheimer .

Tratamiento de la neumonía y las enfermedades renales

Los derivados del ácido nicotínico han mostrado una alta eficacia en el tratamiento de muchas enfermedades como la neumonía y las enfermedades renales .

Síntesis de acilhidrazonas

El ácido nicotínico se utilizó como compuesto de partida, el cual se sometió a una serie de reacciones de condensación con aldehídos apropiados. Como resultado de estas reacciones, se obtuvo una serie de doce acilhidrazonas .

Síntesis de derivados de 1,3,4-oxadiazolina

Toda la serie de acilhidrazonas se sometió a una reacción de ciclización en anhídrido acético, lo que resultó en la síntesis de doce nuevos derivados de 3-acetil-2,5-disustituidos-1,3,4-oxadiazolina .

Actividad antimicrobiana

Algunos de los derivados de 1,3,4-oxadiazolina sintetizados mostraron una actividad prometedora contra las bacterias grampositivas, especialmente contra Staphylococcus epidermidis ATCC 12228 y Staphylococcus aureus ATCC 6538 .

Safety and Hazards

Mecanismo De Acción

- NAD and NADP serve as electron donors or acceptors in various redox reactions catalyzed by different enzymes within cells .

- It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by:

- Impact on Bioavailability : BMNA’s pharmacokinetics influence its availability for cellular processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

2-Bromo-4-methyl-nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions are crucial for the compound’s function as an electron donor or acceptor in redox reactions. The presence of the bromine atom enhances its reactivity, making it a potent inhibitor or activator of specific enzymes, depending on the context of the reaction .

Cellular Effects

The effects of 2-Bromo-4-methyl-nicotinic acid on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of NAD-dependent enzymes, which are pivotal in cellular metabolism and energy production. Additionally, this compound affects gene expression by altering the levels of NAD+, a critical cofactor in transcriptional regulation. Studies have shown that 2-Bromo-4-methyl-nicotinic acid can induce changes in cellular metabolism, leading to altered cell growth and differentiation .

Molecular Mechanism

At the molecular level, 2-Bromo-4-methyl-nicotinic acid exerts its effects through several mechanisms. It binds to NAD-dependent enzymes, either inhibiting or activating them based on the specific enzyme and cellular context. This binding alters the enzyme’s conformation and activity, leading to changes in metabolic pathways. Furthermore, 2-Bromo-4-methyl-nicotinic acid can influence gene expression by modulating the availability of NAD+, which is essential for the function of sirtuins and other NAD±dependent transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-methyl-nicotinic acid change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that 2-Bromo-4-methyl-nicotinic acid can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged changes in gene expression and metabolic activity, which are crucial for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-methyl-nicotinic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications. Studies have also indicated that chronic exposure to high doses of 2-Bromo-4-methyl-nicotinic acid can lead to adverse effects, emphasizing the need for careful dosage optimization .

Metabolic Pathways

2-Bromo-4-methyl-nicotinic acid is involved in several metabolic pathways, primarily those related to NAD+ metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for NAD+ biosynthesis and salvage pathways. These interactions affect the overall metabolic flux and the levels of key metabolites, influencing cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-methyl-nicotinic acid is transported and distributed through specific transporters and binding proteins. These include organic anion transporters and NAD+ binding proteins, which facilitate its uptake and localization. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments. This distribution is critical for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Bromo-4-methyl-nicotinic acid is primarily within the mitochondria and nucleus, where it exerts its effects on metabolic and transcriptional processes. Targeting signals and post-translational modifications direct the compound to these specific compartments, enhancing its activity and function. The localization within mitochondria is particularly important for its role in redox reactions and energy metabolism, while its presence in the nucleus is crucial for regulating gene expression .

Propiedades

IUPAC Name |

2-bromo-4-methylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYGHOZBHDBJEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597757 |

Source

|

| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65996-07-8 |

Source

|

| Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1342586.png)

![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)